Cas no 890839-23-3 (2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid)

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic ester derivative of benzoic acid, featuring a sterically hindered dioxaborolane group. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures with high selectivity. The electron-withdrawing carboxyl group enhances reactivity, while the tetramethyl dioxaborolane moiety improves stability under ambient conditions. Its rigid aromatic framework and predictable reactivity make it valuable in pharmaceutical and materials science applications. The compound is typically handled under inert conditions to preserve its boronate functionality. Its crystalline form facilitates purification and characterization, ensuring consistent performance in synthetic workflows.
2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid structure
890839-23-3 structure
Product Name:2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
CAS No:890839-23-3
MF:C15H21BO4
MW:276.135844945908
MDL:MFCD23379533
CID:2102304
Update Time:2025-10-29

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzoic acid
    • Benzoic acid, 2,6-dimethyl-4-(4,4,5,5-tetramethyl-
    • 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
    • MDL: MFCD23379533
    • Inchi: 1S/C15H21BO4/c1-9-7-11(8-10(2)12(9)13(17)18)16-19-14(3,4)15(5,6)20-16/h7-8H,1-6H3,(H,17,18)
    • InChI Key: HBJAFRDEINBTEQ-UHFFFAOYSA-N
    • SMILES: O1B(C2C=C(C)C(C(=O)O)=C(C)C=2)OC(C)(C)C1(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 365
  • Topological Polar Surface Area: 55.8

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM218186-5g
2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
890839-23-3 97%
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abcr
AB516979-500 mg
2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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Advanced ChemBlocks
N26338-250MG
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Advanced ChemBlocks
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890839-23-3 95%
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Advanced ChemBlocks
N26338-5G
2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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abcr
AB516979-500mg
2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
890839-23-3
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€565.20 2023-09-02

Additional information on 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

Introduction to 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a highly specialized organic compound with the CAS registry number 890839-23-3. This compound is characterized by its unique structure and functional groups. The molecule consists of a benzoic acid core with two methyl substituents at the 2 and 6 positions. Additionally, it features a boron-containing substituent at the 4 position of the benzene ring. This substituent is a tetramethyl dioxaborolane, which imparts unique electronic and structural properties to the molecule.

The synthesis of 890839-23-3 involves advanced organic chemistry techniques. The benzoic acid backbone is typically derived from aromatic substitution reactions or through the oxidation of suitable aromatic precursors. The introduction of the methyl groups at positions 2 and 6 is achieved via alkylation or Friedel-Crafts acylation reactions. The boron-containing substituent is introduced through a coupling reaction with a boronic ester or through direct arylation methods using palladium catalysts.

Recent studies have highlighted the potential applications of 890839-23-3 in various fields. In materials science, this compound has shown promise as a precursor for advanced polymers and materials with tailored electronic properties. Its ability to undergo cross-coupling reactions makes it an attractive candidate for synthesizing complex organic frameworks.

In pharmacology and medicinal chemistry, 890839-23-3 has been explored as a building block for drug discovery. Its unique structure allows for the creation of bioactive molecules with potential applications in treating various diseases. Researchers have reported that derivatives of this compound exhibit promising activity against certain enzymes and receptors involved in disease pathways.

The chemical stability of 890839-23-3 has been thoroughly investigated under various conditions. It has been found to be stable under normal storage conditions but can undergo degradation under harsh acidic or basic environments. Its solubility properties are also critical for its application in different chemical processes.

From an environmental perspective, understanding the fate and behavior of 890839-23-3 in natural systems is essential for its safe use and disposal. Recent studies have focused on its biodegradation pathways and its potential impact on aquatic ecosystems.

In conclusion, 890839-23-3 (2,6-Dimethyl-4-(4,4,5,5-tetramethyl-dioxaborolan-boryl)benzoic acid) stands as a versatile compound with significant potential across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in modern organic synthesis and materials science.

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